N-(4-bromo-2-fluorophenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide
Description
The compound N-(4-bromo-2-fluorophenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide features a pyrazolo[1,5-a]pyrazin-4-one core substituted with a phenyl group at position 2 and an acetamide side chain at position 4. The acetamide nitrogen is further substituted with a 4-bromo-2-fluorophenyl group.
Properties
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14BrFN4O2/c21-14-6-7-16(15(22)10-14)23-19(27)12-25-8-9-26-18(20(25)28)11-17(24-26)13-4-2-1-3-5-13/h1-11H,12H2,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJKWTDGHJOZLRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NC4=C(C=C(C=C4)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14BrFN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-bromo-2-fluorophenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 441.26 g/mol. The structural features include:
- Pyrazolo[1,5-a]pyrazin core : Known for its biological activity.
- Substituents : The presence of bromine and fluorine enhances reactivity and potential interactions with biological targets.
Anticancer Properties
Research indicates that compounds containing the pyrazolo[1,5-a]pyrazin structure exhibit significant anticancer activity. Specifically, derivatives of this compound have been identified as inhibitors of various kinases involved in cancer signaling pathways. The unique combination of halogen substituents (bromine and fluorine) may increase binding affinity to target proteins, enhancing therapeutic efficacy.
Enzyme Inhibition
This compound has shown potential as an enzyme inhibitor. Studies suggest that it may inhibit specific enzymes critical for cancer cell proliferation and survival. This inhibition can lead to reduced tumor growth and improved patient outcomes.
Synthesis Methods
The synthesis of this compound typically involves multi-step synthetic pathways. Recent advancements include microwave-assisted synthesis, which has improved yields and reduced reaction times for similar compounds.
Case Studies
Several studies have investigated the biological activity of related compounds:
- Anticancer Activity : A study demonstrated that pyrazolo[1,5-a]pyrimidines exhibit selective kinase inhibition with significant anticancer effects in vitro .
- Enzyme Inhibition : Research on similar compounds indicated their ability to inhibit lipoxygenase and other enzymes involved in inflammatory processes .
- Toxicological Assessment : Preliminary toxicity studies revealed low toxicity profiles for related compounds, suggesting a favorable safety margin for further development .
Comparative Analysis with Related Compounds
To contextualize the biological activity of this compound, a comparison with structurally similar compounds is provided below:
| Compound Name | Structure | Notable Features |
|---|---|---|
| 7-(3-Aminophenyl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine | Structure | Anticancer activity; selective kinase inhibition |
| 6-Bromo-N-(3-pyridinyl)-2-pyrazinoylacetamide | Structure | Exhibits antimicrobial properties |
| 5-Fluoro-N-(pyridin-3-yl)pyrazolo[1,5-a]pyrimidine | Structure | Potential use in neurological disorders |
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
A series of analogs with variations in the substituents on the pyrazolo[1,5-a]pyrazin-4-one core and the acetamide side chain are compared below:
Table 1: Structural and Physicochemical Comparisons
*Estimated based on substituent contributions.
Key Observations:
- Halogen Effects : Bromo and fluoro substituents (target compound) confer higher lipophilicity (logP ~3.2) compared to chloro analogs (logP ~2.8–3.5) . The trifluoromethyl group in further elevates logP to ~4.0, likely enhancing membrane permeability but risking solubility issues.
- Solubility Trade-offs : Ethoxy and methyl groups (e.g., ) improve aqueous solubility but may reduce binding affinity to hydrophobic targets.
- Metabolic Stability : Bromine’s larger atomic radius and fluorine’s electronegativity in the target compound may slow oxidative metabolism compared to chlorinated analogs .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(4-bromo-2-fluorophenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide, and how are intermediates characterized?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as coupling pyrazolo[1,5-a]pyrazine derivatives with substituted acetamides. For example, describes the use of carbodiimide-mediated coupling (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) to form acetamide linkages. Intermediates are characterized via NMR (¹H/¹³C), mass spectrometry, and elemental analysis to confirm purity and structural integrity .
Q. How can researchers confirm the molecular structure of this compound experimentally?
- Methodological Answer : X-ray crystallography is the gold standard for structural confirmation. For related pyrazolo-pyrimidine acetamides, monoclinic crystal systems (e.g., space group P21/c) with unit cell parameters (e.g., a = 9.8102 Å, b = 7.2915 Å, c = 27.0162 Å) have been reported, validated by refinement parameters (R = 0.041, wR = 0.107) . Complementary techniques include FT-IR for functional group analysis and HPLC for purity assessment.
Q. What computational methods predict the physicochemical properties of this compound?
- Methodological Answer : Tools like Gaussian or ADF can calculate logP (hydrophobicity), topological polar surface area (TPSA = 87.5 Ų), and hydrogen bonding capacity (1 donor, 5 acceptors) . Molecular dynamics simulations may further predict solubility and stability under varying pH/temperature conditions.
Advanced Research Questions
Q. How do crystallographic data inform intermolecular interactions and stability in solid-state formulations?
- Methodological Answer : Crystal packing analysis reveals weak N–H···N and C–H···O interactions, forming 2D networks. For example, intramolecular S(6) motifs stabilize pyrazolo-pyrimidine cores, while intermolecular hydrogen bonds influence melting points and hygroscopicity . Such data guide co-crystal engineering to enhance bioavailability.
Q. What strategies address low yields in the final coupling step of pyrazolo-pyrazine acetamide synthesis?
- Methodological Answer : Yield optimization may involve:
- Catalyst screening : Use Pd(PPh₃)₄ for Buchwald-Hartwig amidation .
- Solvent optimization : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of bromophenyl intermediates .
- Temperature control : Stepwise heating (e.g., 60°C → 110°C) minimizes side reactions .
Q. How can contradictory bioactivity data (e.g., antioxidant vs. cytotoxic effects) be resolved?
- Methodological Answer : Contradictions arise from assay variability (e.g., DPPH vs. FRAP for antioxidants) or cell-line specificity. Mitigation strategies include:
- Dose-response profiling : Establish EC₅₀/IC₅₀ curves across multiple concentrations.
- Mechanistic studies : Use ROS detection (e.g., fluorescent probes) to differentiate antioxidant vs. pro-oxidant effects .
- Structural analogs : Compare SAR trends with pyrazolo[4,3-c]benzothiazine derivatives to identify critical substituents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
